4-chloro-N-[2-(4-methylsulfonyl-1-piperazinyl)phenyl]benzamide
Overview
Description
Scientific Research Applications
Selective Serotonin 4 Receptor Agonists
Benzamide derivatives, including those similar to 4-chloro-N-[2-(4-methylsulfonyl-1-piperazinyl)phenyl]benzamide, have been synthesized and evaluated for their effects on gastrointestinal motility, highlighting their potential as novel prokinetic agents. These compounds have shown to accelerate gastric emptying and increase the frequency of defecation by selectively agonizing serotonin 4 (5-HT4) receptors, offering a therapeutic pathway with reduced side effects compared to other receptor targets (Sonda, Katayama, Kawahara, Sato, & Asano, 2004).
Metabolic Pathway Investigations
Research has delved into understanding the oxidative metabolism of novel antidepressants structurally related to this compound. These studies aim to identify the specific cytochrome P450 enzymes and other enzymes involved in their metabolic pathways, contributing to the development of drugs with improved efficacy and safety profiles (Hvenegaard, Bang-Andersen, Pedersen, Jørgensen, Püschl, & Dalgaard, 2012).
Hedgehog Pathway Inhibition
Compounds like 2-chloro-N-(4-chloro-3-(pyridin-2-yl)-phenyl)-4-(methylsulfonyl)-benzamide (GDC-0449, vismodegib), which share structural similarities with the subject compound, have been studied for their role as inhibitors of the Hedgehog signaling pathway. These inhibitors have potential applications in treating cancers driven by aberrant activation of this pathway, demonstrating extensive metabolism and excretion patterns in preclinical models (Yue, Chen, Mulder, Deese, Takahashi, Rudewicz, Reynolds, Solon, Hop, Wong, Khojasteh, 2011).
Analytical and Quality Control Applications
This compound and its derivatives have also been the subject of analytical studies, such as the development of nonaqueous capillary electrophoresis methods for the separation and analysis of imatinib mesylate and related substances. These methods are crucial for the quality control of pharmaceuticals, ensuring the purity and efficacy of the drugs (Ye, Huang, Li, Xiang, & Xu, 2012).
Alzheimer's Disease Research
Novel benzamide derivatives have been synthesized and evaluated as potential therapeutic agents for Alzheimer’s disease. Their enzyme inhibition activity against butyrylcholinesterase demonstrates the potential of these compounds in the treatment of neurodegenerative diseases, showing promising IC50 values and suggesting a pathway for the development of new therapeutic agents (Hussain, Abbasi, Rehman, Ashraf, Noreen, Lodhi, Khan, Shahid, Mushtaq, & Shah, 2016).
properties
IUPAC Name |
4-chloro-N-[2-(4-methylsulfonylpiperazin-1-yl)phenyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O3S/c1-26(24,25)22-12-10-21(11-13-22)17-5-3-2-4-16(17)20-18(23)14-6-8-15(19)9-7-14/h2-9H,10-13H2,1H3,(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRYZIAVMCILNBY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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